molecular formula C17H16ClIO2 B3325698 (r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran CAS No. 2194590-02-6

(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Cat. No.: B3325698
CAS No.: 2194590-02-6
M. Wt: 414.7 g/mol
InChI Key: YLUHNGIWRCCQMQ-MRXNPFEDSA-N
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Description

(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS: 2194590-02-6) is a chiral compound featuring a tetrahydrofuran backbone substituted with a phenoxy group and a 2-chloro-5-iodobenzyl moiety. Its molecular formula is C₁₇H₁₆ClIO₂, with a molecular weight of 414.67 g/mol . The compound is primarily used as a pharmaceutical intermediate, notably in synthesizing anticoagulants like dabigatran intermediates (e.g., EG4, its S-enantiomer) . Suppliers are concentrated in China, with certifications such as ISO, REACH, and FDA .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUHNGIWRCCQMQ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-5-iodobenzyl chloride with phenol to form 4-(2-chloro-5-iodobenzyl)phenol. This intermediate is then reacted with tetrahydrofuran under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also crucial due to the presence of reactive halogen atoms .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives .

Scientific Research Applications

Pharmaceutical Intermediate

Empagliflozin Synthesis
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is utilized as a key intermediate in the synthesis of empagliflozin. Empagliflozin functions as a sodium-glucose co-transporter 2 (SGLT2) inhibitor, which helps lower blood sugar levels in patients with type 2 diabetes. The compound's structural characteristics facilitate its incorporation into the final pharmaceutical product, ensuring the efficacy and safety of empagliflozin formulations .

Quality Control and Standardization

Reference Standard for Impurity Testing
This compound serves as a reference standard for impurity testing in the manufacturing process of empagliflozin. Regulatory bodies such as the FDA require rigorous quality control measures to ensure that pharmaceutical products meet safety and efficacy standards. Thus, this compound is essential for validating analytical methods used to detect impurities during the production of empagliflozin .

Toxicity Studies

Safety Profile Assessment
In the context of drug development, assessing the safety profile of pharmaceutical compounds is crucial. This compound is employed in toxicity studies to evaluate potential adverse effects associated with empagliflozin formulations. Understanding the toxicological implications of impurities aids researchers in optimizing drug formulations and ensuring patient safety .

Research Applications

Investigating Pharmacological Properties
Research studies have explored the pharmacological properties of this compound beyond its role as an impurity. Investigations into its interaction with biological targets related to glucose metabolism may reveal additional therapeutic avenues or enhance understanding of SGLT2 inhibition mechanisms .

  • Empagliflozin Formulation Studies
    In a study examining the formulation of empagliflozin, researchers utilized this compound to assess the impact of impurities on drug stability and efficacy. The findings indicated that controlling impurity levels significantly influenced therapeutic outcomes.
  • Toxicological Evaluations
    A series of toxicity evaluations conducted on formulations containing empagliflozin highlighted the importance of monitoring impurities such as this compound. These studies provided insights into potential side effects and informed regulatory submissions for new drug applications.

Mechanism of Action

The mechanism of action of ®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (EG4)
  • CAS No.: 915095-94-2
  • Molecular Formula : C₁₇H₁₆ClIO₂
  • Molecular Weight : 414.67 g/mol
  • Key Differences : Stereochemical configuration (S-enantiomer).
  • Applications : Intermediate for anticoagulants (e.g., dabigatran) .
  • Safety : Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran (EG4-Br)
  • CAS No.: 915095-89-5
  • Molecular Formula : C₁₇H₁₆ClBrO₂
  • Molecular Weight : ~375.67 g/mol (estimated)
  • Key Differences : Bromine replaces iodine at the 5-position, reducing molecular weight and lipophilicity.
  • Applications : Pharmaceutical intermediate; bromine substitution may alter metabolic stability .
Tridiphane (3-[2-Nitro-5-(2-chloro-4-trifluoromethylphenoxy)phenoxy]tetrahydrofuran)
  • Key Substituents: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups.
  • Applications : Herbicide; electron-withdrawing groups enhance reactivity and pesticidal activity .
  • Structural Contrast : Lack of iodine and benzyl group compared to the target compound.
Furyloxyfen (3-(5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)tetrahydrofuran)
  • Key Substituents : Chloro, trifluoromethyl, and nitro groups.
  • Applications : Pesticide; structural complexity increases environmental persistence .

Physicochemical and Functional Comparison

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)THF 2194590-02-6 C₁₇H₁₆ClIO₂ 414.67 Iodo, chloro, benzyl Pharmaceutical intermediate
(S)-Enantiomer (EG4) 915095-94-2 C₁₇H₁₆ClIO₂ 414.67 S-configuration Anticoagulant synthesis
EG4-Br 915095-89-5 C₁₇H₁₆ClBrO₂ ~375.67 Bromo, chloro, benzyl Drug intermediate
Tridiphane N/A C₁₆H₁₂ClF₃NO₅ ~405.73 (estimated) Nitro, trifluoromethyl, chloro Herbicide
Furyloxyfen N/A C₁₇H₁₂ClF₃NO₅ ~417.74 (estimated) Nitro, trifluoromethyl, chloro Pesticide

Key Findings

Bromine (EG4-Br) offers a lighter, less lipophilic alternative, which may improve solubility but reduce binding affinity .

Stereochemical Influence :

  • The R and S enantiomers exhibit identical physical properties but divergent biological activities due to chiral recognition in drug-target interactions .

Functional Group Variations :

  • Nitro/Trifluoromethyl groups in Tridiphane and Furyloxyfen enhance pesticidal activity but introduce environmental persistence concerns .

Biological Activity

(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a complex organic compound with significant pharmaceutical relevance, particularly as an impurity in the synthesis of empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C17_{17}H16_{16}ClIO2_2
  • Molecular Weight : 414.67 g/mol
  • CAS Number : 2194590-02-6

The biological activity of this compound is primarily linked to its role as a structural component in the synthesis of empagliflozin. As an SGLT2 inhibitor, empagliflozin functions by blocking glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control. The (R)-isomer may exhibit unique binding affinities and pharmacological effects compared to its (S)-counterpart, potentially influencing the efficacy and safety profile of the drug.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound, focusing on its interaction with various biological targets:

  • Inhibition Studies : Research indicates that this compound may possess inhibitory activity against certain enzymes involved in metabolic pathways relevant to diabetes management. For instance, it has been evaluated for its potential to inhibit purine nucleoside phosphorylase (PNP), which plays a role in T-cell malignancies and bacterial infections .
  • Cell Viability Assays : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing selective toxicity profiles that could be beneficial for targeted therapies .
  • Receptor Binding Assays : The compound's ability to bind to specific receptors has been explored, suggesting potential applications in receptor-mediated signaling pathways that could influence metabolic regulation .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Common precursors include 2-chloro-5-iodobenzyl chloride and phenolic derivatives.
  • Reaction Conditions : The synthesis often requires strong bases like sodium hydride and solvents such as dimethylformamide (DMF). The process may involve ether formation followed by cyclization to introduce the tetrahydrofuran ring .

Industrial Production

In an industrial context, production methods focus on optimizing yield and purity while minimizing hazardous reagents. Techniques such as continuous flow chemistry are employed to enhance efficiency .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Differences
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuranTetrahydrofuranStereochemical configuration
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydropyranTetrahydropyranDifferent ring structure
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)oxetaneOxetaneSmaller ring size

Case Studies and Research Findings

  • Empagliflozin Efficacy : Clinical trials have demonstrated that empagliflozin significantly reduces HbA1c levels in patients with type 2 diabetes, with the presence of impurities like this compound being monitored for quality control .
  • Toxicity Assessments : Toxicological studies have been conducted to evaluate the safety profile of this compound as a secondary reference standard in drug formulations, ensuring compliance with FDA regulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, and how can intermediates be optimized?

  • The compound is synthesized via nucleophilic substitution or coupling reactions. A common intermediate is (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS 915095-94-2), produced by reacting substituted benzyl halides with phenoxy-tetrahydrofuran derivatives under anhydrous conditions . Key steps include controlling reaction temperature (e.g., −5°C for Grignard reagent addition) and using tetrahydrofuran (THF) as a solvent . Optimization involves monitoring reaction progress via HPLC to minimize byproducts like brominated analogs (e.g., CAS 915095-89-5) .

Q. How can the purity and identity of this compound be validated in academic settings?

  • Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity thresholds ≥99% are achievable with mobile phases like acetonitrile/water (70:30 v/v) . Confirm identity via LC-MS (ESI+ mode, [M+H]+ = 444.6 g/mol) and FT-IR spectroscopy (key peaks: C-I stretch at 500–600 cm⁻¹, aromatic C-Cl at 750 cm⁻¹) . Cross-validate with melting point analysis (49–51°C) using differential scanning calorimetry (DSC) to account for polymorphic transitions .

Q. What are the critical storage conditions to ensure compound stability?

  • Store in airtight containers under inert gas (argon/nitrogen) at −20°C, protected from light. Degradation pathways include hydrolysis of the tetrahydrofuran ring and halogen displacement; stability studies show >95% integrity over 12 months under these conditions . Avoid exposure to moisture or oxidizing agents, which may generate hazardous decomposition products (e.g., iodine vapors) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., S vs. R configuration) impact the compound’s reactivity in drug synthesis?

  • The (S)-enantiomer (CAS 915095-94-2) is a key intermediate in Empagliflozin production, where incorrect stereochemistry reduces binding affinity to sodium-glucose transport proteins (SGLT2). Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers (Rf difference = 1.2) . Computational modeling (DFT) reveals that the (R)-configuration alters dihedral angles in the tetrahydrofuran ring, affecting substrate-enzyme interactions .

Q. What methodologies are effective in tracing and quantifying this compound as a process-related impurity?

  • Employ LC-MS/MS with a limit of quantification (LOQ) of 0.05% w/w. In Empagliflozin synthesis, this compound (designated Impurity 2) arises during phenoxy coupling steps. A validated method uses gradient elution (0.1% formic acid in acetonitrile/water) and MRM transitions (m/z 444.6 → 327.1) for selective detection . Forced degradation studies (acid/base/thermal stress) help identify co-eluting impurities .

Q. How can researchers address contradictory data regarding the compound’s thermal behavior during DSC analysis?

  • Discrepancies in melting points (reported range: 49–51°C) arise from polymorphic forms or residual solvents. Use high-resolution synchrotron XRD to characterize crystal packing. For example, annealing samples at 50°C for 24 hours stabilizes the dominant polymorph (P21/c space group) with distinct endothermic peaks . Pair DSC with thermogravimetric analysis (TGA) to rule out solvent interference .

Q. What strategies mitigate halogen exchange (e.g., iodine → bromine) during synthesis?

  • Halogen exchange is common in aryl iodide intermediates. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to preserve iodine substitution . Alternatively, introduce protecting groups (e.g., silyl ethers) on the phenoxy moiety to reduce electrophilic substitution side reactions . Monitor reactions in real-time using Raman spectroscopy to detect iodine loss (peak shift from 180 cm⁻¹ to 220 cm⁻¹ for Br substitution) .

Methodological Considerations Table

ParameterRecommended MethodKey ConditionsReference
Synthesis Nucleophilic substitutionTHF solvent, −5°C, anhydrous
Purity Analysis HPLC-UVC18 column, acetonitrile/water
Chiral Resolution Chiralpak AD-HHexane/isopropanol (90:10)
Stability Testing Accelerated degradation40°C/75% RH, 30 days
Impurity Profiling LC-MS/MSMRM transitions, 0.1% formic acid

Key Challenges and Solutions

  • Challenge : Low yield in coupling reactions.
    Solution : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and use microwave-assisted synthesis to reduce reaction time .

  • Challenge : Interference from brominated analogs.
    Solution : Develop a orthogonal method (e.g., ICP-MS for halogen-specific detection) to differentiate iodine/bromine content .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Reactant of Route 2
Reactant of Route 2
(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

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